YK-4-279 - 1037184-44-3

YK-4-279

Catalog Number: EVT-286466
CAS Number: 1037184-44-3
Molecular Formula: C17H13Cl2NO4
Molecular Weight: 366.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one is an aromatic ketone.
Synthesis Analysis
  • Chiral Synthesis: This method utilizes a decarboxylative organocatalyzed addition reaction of fluoroacetate surrogates to isatins. [] This approach allows for the enantioselective synthesis of YK-4-279, yielding the therapeutically active (S)-enantiomer.
  • Racemic Synthesis: The initial synthesis of YK-4-279 involved the preparation of a racemic mixture, which was subsequently separated into its individual enantiomers using chiral HPLC. []
Mechanism of Action
  • EWS-FLI1 and RNA Helicase A interaction: YK-4-279 effectively blocks the interaction between the oncogenic fusion protein EWS-FLI1 and RNA helicase A (RHA). [, , , , , ] This interaction is essential for EWS-FLI1-mediated oncogenesis in Ewing's sarcoma. []
  • Inhibition of other ETS Transcription Factors: Beyond EWS-FLI1, YK-4-279 exhibits inhibitory activity against other members of the ETS transcription factor family, including ERG and ETV1. [, , , , ] This broader activity suggests that YK-4-279 could have therapeutic potential in a wider range of cancers driven by dysregulated ETS factor activity.
  • Induce apoptosis in Ewing's sarcoma cells. [, , , ]
  • Inhibit tumor growth in preclinical models of Ewing's sarcoma, melanoma, and prostate cancer. [, , , , , ]
  • Reduce metastasis in models of prostate cancer. []
  • Enhance the cytotoxic effects of other chemotherapeutic agents. [, , ]
Physical and Chemical Properties Analysis
  • Chirality: As a chiral molecule, YK-4-279 exists as two enantiomers. The (S)-enantiomer exhibits significantly higher biological activity compared to the (R)-enantiomer. [] This highlights the importance of enantioselective synthesis or effective chiral separation methods for maximizing therapeutic potential.
Applications
  • Ewing Sarcoma: YK-4-279 has been extensively studied in Ewing's sarcoma, where it effectively inhibits EWS-FLI1 activity, induces apoptosis, reduces tumor growth, and enhances the efficacy of conventional chemotherapy. [, , , , , , ]
  • Prostate Cancer: YK-4-279 shows promise in targeting ERG and ETV1, key drivers of prostate cancer progression. Preclinical studies demonstrated its ability to inhibit tumor growth and metastasis. [, , , ]
  • Melanoma: YK-4-279 demonstrated efficacy in preclinical models of melanoma, targeting multiple ETS family members and inhibiting tumor growth. []
  • Lymphoma: YK-4-279 and its derivative, TK-216, exhibit anti-lymphoma activity in vitro and in vivo, suggesting potential therapeutic benefit. [, , ]
  • Other Cancer Types: YK-4-279's broader inhibitory activity against ETS transcription factors positions it as a potential therapeutic candidate for other cancers where these factors play a role, such as certain leukemias. []
Future Directions
  • Clinical Trials: While a derivative of YK-4-279 (TK-216) is currently undergoing clinical trials for Ewing's sarcoma, further clinical evaluation of YK-4-279 itself in various cancer types is warranted. []

Properties

CAS Number

1037184-44-3

Product Name

YK-4-279

IUPAC Name

4,7-dichloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indol-2-one

Molecular Formula

C17H13Cl2NO4

Molecular Weight

366.2 g/mol

InChI

InChI=1S/C17H13Cl2NO4/c1-24-10-4-2-9(3-5-10)13(21)8-17(23)14-11(18)6-7-12(19)15(14)20-16(17)22/h2-7,23H,8H2,1H3,(H,20,22)

InChI Key

HLXSCTYHLQHQDJ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O

Solubility

Soluble in DMSO

Synonyms

YK-4-279; YK4-279; YK 4-279; YK-4279; YK4279; YK 4279.

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3NC2=O)Cl)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.